5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Description
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione is a halogenated heterocyclic compound featuring a benzo[d][1,3]oxazine-2,4-dione core substituted with chlorine atoms at the 5- and 8-positions.
Properties
IUPAC Name |
5,8-dichloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWWMXXWKUCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,8-dichloro-2-aminobenzoic acid with phosgene in the presence of a base, leading to the formation of the oxazine ring. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized oxazine derivatives .
Scientific Research Applications
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 5,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, highlighting substituent effects on physical properties and synthesis:
Key Observations:
Substituent Effects on Melting Points :
- Chlorine and bromine substituents increase melting points due to enhanced intermolecular halogen bonding. For example, 6-chloro-1-methyl derivative (201–202°C) has a higher melting point than the benzyl-substituted analog (141–142°C) .
- Bulkier substituents (e.g., naphthalen-1-ylmethyl in compound 13i) further elevate melting points (230–231°C) .
Synthetic Routes: Core Scaffold Formation: Thionyl chloride-mediated cyclization is a common method for synthesizing the benzo[d][1,3]oxazine-2,4-dione core, as seen in the synthesis of 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione (1M7) . Substituent Introduction: Alkylation (e.g., iodomethane for 1-methyl derivatives) and arylthio additions (e.g., 3-chlorothiophenol in ) are viable strategies for functionalization .
Chromatographic Behavior :
- Polar substituents (e.g., benzyl groups) reduce Rf values in thin-layer chromatography (TLC), as observed in the 1-benzyl derivative (Rf = 0.54) compared to the 6-chloro-1-methyl analog (Rf = 0.33) .
Critical Analysis of Structural Differences
- Halogen Position : The 5,8-dichloro substitution pattern may confer distinct electronic and steric properties compared to 6-chloro or 6,8-dibromo analogs. For instance, para-dichloro substitution could enhance planarity and π-stacking interactions in biological targets.
- Steric Hindrance : 1-Substituents (e.g., methyl or benzyl) influence reactivity and solubility. The absence of a 1-substituent in this compound may improve its accessibility for further functionalization .
Biological Activity
5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its unique structure, featuring a benzene ring fused with an oxazine ring and two chlorine substituents at positions 5 and 8. Its molecular formula is . This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
- Molecular Formula :
- Functional Groups : Dione and dichloro substituents.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors : A common method includes the reaction of 5,8-dichloro-2-aminobenzoic acid with phosgene in the presence of a base.
- Industrial Production : Larger-scale production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Case Study : A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, indicating potential as a therapeutic agent for infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Mechanism of Action : Initial studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.
- Research Findings : In vitro studies have shown that it can inhibit the growth of cancer cell lines such as breast and lung cancer cells.
Toxicity Profile
While exploring its biological activities, it is essential to consider its toxicity:
- Safety Data : The compound is classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione | 0.85 | Contains one chlorine atom |
| 7-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione | 0.87 | Chlorine substitution at position 7 |
| 6-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione | 0.85 | Chlorine substitution at position 6 |
This table illustrates how the dichlorination at positions 5 and 8 distinguishes this compound from its analogs, potentially influencing its biological activity.
Q & A
Q. What are the recommended synthetic pathways for 5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, and how can purity be optimized?
Answer: The compound is typically synthesized via cyclization of chlorinated anthranilic acid derivatives with phosgene or its equivalents under controlled anhydrous conditions. Key steps include:
- Precursor activation : Use dichlorinated anthranilic acid (e.g., 5,8-dichloroanthranilic acid) with activating agents like thionyl chloride to form reactive intermediates.
- Cyclization : React with triphosgene in dichloromethane at 0–5°C to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) to confirm absence of byproducts like unreacted precursors or dimerized species .
Q. How should researchers characterize the structural and thermal stability of this compound?
Answer: A multi-technique approach is critical:
- Structural confirmation : Use H/C NMR (DMSO-d₆) to verify the oxazine-dione backbone and chlorine substitution patterns. Compare chemical shifts with analogous compounds (e.g., 8-methoxy derivatives) to validate regioselectivity .
- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). The compound typically decomposes above 200°C, but storage at 0–8°C in desiccated amber vials is recommended to prevent hydrolytic degradation .
Q. What safety protocols are essential for handling and storing this compound?
Answer:
- Handling : Use explosion-proof equipment, inert gas purging (N₂/Ar), and static grounding to mitigate flammability risks. Avoid skin contact by wearing nitrile gloves and flame-retardant lab coats. Conduct reactions in fume hoods with HEPA filters to prevent inhalation of fine particulates .
- Storage : Keep in airtight containers with desiccant packs at 0–8°C. Separate from oxidizing agents and aqueous solutions to prevent hydrolysis. Label containers with hazard symbols for "toxic to aquatic life" and "corrosive" .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Answer: The electron-deficient oxazine-dione core facilitates nucleophilic attack at the C2 or C4 carbonyl positions. Computational studies (DFT, B3LYP/6-31G*) reveal:
- Activation barriers : Lower for C2 substitution due to resonance stabilization from the adjacent chlorine atoms.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states. Experimental validation via kinetic monitoring (UV-Vis or LC-MS) is recommended to correlate theoretical predictions with empirical data .
Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to serine hydrolases or proteases. The chlorine substituents enhance hydrophobic interactions in active sites.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time).
- Validation : Cross-check with in vitro enzymatic assays (e.g., IC₅₀ measurements) to resolve discrepancies between predicted and observed inhibition .
Q. How should researchers address contradictions in toxicological data across studies?
Answer: Contradictions often arise from variations in experimental models or exposure conditions. Mitigation strategies include:
- Standardized assays : Use OECD Guidelines (e.g., Test No. 202 for aquatic toxicity) to ensure consistency.
- Dose-response analysis : Compare LC₅₀ values in Daphnia magna (48-hr exposure) with mammalian cell lines (e.g., HepG2) to identify species-specific sensitivities.
- Meta-analysis : Aggregate data from ToxCast and PubChem to identify trends, adjusting for confounding variables like solvent choice (DMSO vs. water) .
Q. What strategies optimize regioselective functionalization of the oxazine-dione scaffold?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc at N1) to block undesired sites during halogenation or alkylation.
- Catalytic systems : Pd(OAc)₂/XPhos promotes C–H activation at C7 in DMF at 80°C, enabling late-stage diversification. Monitor regioselectivity via F NMR if fluorinated reagents are used .
Q. How can researchers resolve spectral ambiguities in NMR characterization?
Answer:
- 2D techniques : HSQC and HMBC clarify coupling between Cl substituents and adjacent protons. For example, H-C HMBC correlations confirm through-space interactions between C8-Cl and H6.
- Solvent screening : Test in CDCl₃ vs. DMSO-d₆ to distinguish tautomeric forms. Dynamic NMR (variable-temperature) may resolve signal splitting due to slow ring inversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
